molecular formula C26H26N2O4 B15227771 2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B15227771
M. Wt: 430.5 g/mol
InChI Key: UOKKKAIOXSNNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (hereafter referred to as Compound 6o) is a 4H-chromene-3-carbonitrile derivative synthesized via a one-pot multicomponent reaction. It is reported as a white crystalline solid with a melting point of 224–226°C and a moderate yield of 64% using a solvent system of n-hexane:EtOAc (60:40) (Rf = 0.50) . Its ¹H NMR spectrum (DMSO-d6) displays characteristic signals, including aromatic protons (δ 7.48–6.91 ppm) and methyl groups (δ 1.05–0.97 ppm) . Structurally, it features a benzyloxy group at the para position and a methoxy group at the meta position of the phenyl ring, which distinguishes it from other 4H-chromene derivatives.

4H-Chromene derivatives are pharmacologically significant due to their apoptosis-inducing and anticancer properties .

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-amino-4-(3-methoxy-4-phenylmethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C26H26N2O4/c1-26(2)12-19(29)24-22(13-26)32-25(28)18(14-27)23(24)17-9-10-20(21(11-17)30-3)31-15-16-7-5-4-6-8-16/h4-11,23H,12-13,15,28H2,1-3H3

InChI Key

UOKKKAIOXSNNFS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic molecule with a chromene core structure and several functional groups, including an amino group, a benzyloxy substituent, and a methoxy group. It has garnered interest for its diverse biological activities and potential applications in medicinal chemistry, drug development, organic synthesis, and materials science.

Potential Applications

  • Enzyme Inhibitor Studies have shown that 2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile may act as an enzyme inhibitor by binding to specific enzymes and modulating their activity. Kinetic studies and molecular docking analyses are used to understand these interactions, which is crucial for developing new therapeutic agents.
  • Antimicrobial, Anticancer, and Anti-inflammatory Properties Research indicates that 2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits promising antimicrobial, anticancer, and anti-inflammatory properties. It may interact with specific enzymes or receptors, modulating their activity and leading to various therapeutic effects.
  • Anti-metastasis Effects A benzofuran derivative, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), which is related in structure, has demonstrated anti-metastasis effects in hepatocellular carcinoma (HCC) . Preliminary findings suggest that BMBF suppresses proliferation and changes the morphology of Huh7 cells, an HCC cell line with a mutated p53 gene . It significantly inhibited motility and migration in Huh7 cells, upregulated the expression of E-cadherin, and downregulated the expression of vimentin, Slug, and MMP9, which are associated with epithelial–mesenchymal transition (EMT) and metastasis in Huh7 cells .
  • Anti-fibrotic Agents H-chromenopyridines have been identified as a new class of anti-fibrotic agents . Liver fibrosis assays demonstrated that compounds showed inhibitory activity towards human hepatic stellate cells (LX2) activation and reduced the HCV NS3 and NS5A proteins in HCV subgenome-expressing cells, suggesting a possible inhibitory role in HCV translation/replication activities .
  • Inhibitory activities against tyrosinase Novel 4H-chromene-3-carbonitrile compounds have been synthesized and assessed for their inhibitory activities against tyrosinase .
  • Treatment of Alzheimer’s, Parkinson’s, and autism diseases H-pyran derivatives fused to α-pyrone ring were evaluated in silico against acetylcholinesterase enzyme (AChE) and their Absorption, Distribution, Metabolism, Excretion and Toxicity (ADMETox) properties were also studied, to make the results more reliable and introduce them as remarkable potential candidates for inhibition of AChE, in the treatment of Alzheimer’s, Parkinson’s and autism diseases .

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Point :

  • 6o (224–226°C) vs. 6g (207–208°C): The benzyloxy group in 6o likely enhances intermolecular π-π stacking compared to the electron-withdrawing 4-chlorobenzyloxy group in 6g , increasing crystallinity .
  • Methoxy groups generally lower melting points due to reduced symmetry, but steric effects from the 7,7-dimethyl chromene core may offset this trend .

Molecular Weight and Bioactivity :

  • Higher molecular weight analogs (e.g., UCPH-101 at 437.49 g/mol) exhibit targeted bioactivity (e.g., EAAT1 inhibition), suggesting that bulkier substituents (e.g., naphthyl groups) enhance receptor binding specificity .

Pharmacological Activity Comparison

Tyrosinase Inhibition

  • 6o and 6g share a 4-benzyloxy scaffold but differ in para-substituents (methoxy in 6o vs. chloro in 6g ). 6g demonstrated tyrosinase inhibition (IC50 = 3.2 µM), attributed to the electron-withdrawing chloro group enhancing enzyme active-site interactions . The methoxy group in 6o may reduce potency due to its electron-donating nature, though this requires experimental validation .

Antimicrobial Activity

  • Derivatives with simpler substituents (e.g., 4-methylphenyl, C18H18N2O2 ) showed moderate activity against Aspergillus niger and Candida albicans . The absence of a benzyloxy group in these analogs suggests that steric bulk may hinder microbial membrane penetration.

EAAT1 Inhibition

  • UCPH-101, a naphthyl-substituted analog, is a selective EAAT1 inhibitor (IC50 = 0.6 µM) . Its activity underscores the importance of aromatic bulk in modulating transporter affinity, a feature absent in 6o .

Biological Activity

The compound 2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C28H28N6O3
  • Molecular Weight : 496.56 g/mol
  • CAS Number : 442523-60-6

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which facilitate the rapid assembly of complex molecules from simpler precursors. For instance, a one-pot synthesis method has been reported that utilizes various starting materials including aromatic aldehydes and malononitrile to yield derivatives with promising biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Cell Viability : The compound demonstrated a dose-dependent reduction in cell viability in hepatocellular carcinoma (HCC) cell lines such as Huh7 and PLC/PRF/5. The IC50 values were reported at approximately 38.15 μM after 48 hours of treatment .

The compound's mechanism appears to involve the modulation of pathways associated with epithelial-mesenchymal transition (EMT) and metastasis:

  • EMT Regulation : It significantly upregulates E-cadherin while downregulating vimentin and MMP9, indicating a potential role in inhibiting metastasis in HCC cells with mutated p53 genes .

Other Biological Activities

Beyond anticancer effects, the compound has been studied for additional pharmacological properties:

  • Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents in various assays, although specific data on this compound is limited .

Study on HCC Cells

A comprehensive study assessed the efficacy of the compound on Huh7 cells:

  • Findings : Treatment with non-cytotoxic concentrations resulted in decreased migration and invasion capabilities of Huh7 cells. The expression levels of integrin α7 were significantly reduced, correlating with diminished metastatic potential .

In Silico Studies

In silico ADME/Tox profiling has been conducted to evaluate the pharmacokinetic properties of the compound:

  • Absorption and Distribution : The compound is predicted to have favorable absorption characteristics, which enhances its potential as a therapeutic agent .

Data Summary Table

Biological ActivityObservationsReference
Cytotoxicity in Huh7 CellsIC50 = 38.15 μM after 48 hours
EMT RegulationUpregulation of E-cadherin; downregulation of vimentin and MMP9
Anti-inflammatory PotentialLimited data; some derivatives show activity
In Silico ADME/ToxFavorable absorption predicted

Q & A

Basic: What synthetic methodologies are validated for preparing tetrahydro-4H-chromene-3-carbonitrile derivatives with aryl substituents?

Answer:
A one-pot multicomponent reaction is widely employed, combining aldehydes, malononitrile, and cyclic enol ethers under reflux in ethanol or methanol . For aryl-substituted derivatives (e.g., 4-methylphenyl or 4-methoxyphenyl), substituent-dependent optimization is critical:

  • Catalysts: Piperidine or triethylamine (0.5–1.0 mol%) accelerates enamine formation .
  • Reaction time: Typically 6–12 hours at 80–100°C to achieve >85% yield .
  • Work-up: Crystallization from ethanol or acetonitrile yields pure products for structural analysis .

Advanced: How does the benzyloxy-methoxyphenyl substituent influence the chromene core’s conformational dynamics?

Answer:
Crystallographic studies of analogous compounds (e.g., 4-methylphenyl derivatives) reveal:

  • Ring puckering: The tetrahydrochromene core adopts a sofa conformation, with C7–C8 bond torsion angles ranging from −179.03° to 178.89°, influenced by steric hindrance from substituents .
  • Dihedral angles: The aryl ring forms a 60–70° angle with the chromene plane, reducing π-π stacking but enhancing intermolecular hydrogen bonding .
  • Steric effects: Bulky substituents (e.g., benzyloxy) may increase disorder in the crystal lattice, requiring low-temperature (100–150 K) X-ray diffraction for resolution .

Basic: What spectroscopic and crystallographic techniques are essential for structural validation?

Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (C–C: 1.50–1.54 Å) and angles (C–C–C: 109–120°) with R-factors < 0.06 .
  • Hydrogen bonding: N–H⋯N and N–H⋯O interactions (2.8–3.2 Å) stabilize crystal packing .
  • NMR: 1H^1H NMR shows characteristic signals for NH2_2 (δ 4.5–5.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .

Advanced: How can hydrogen-bonding networks inform the design of derivatives with enhanced stability?

Answer:
Intermolecular N–H⋯O and C–H⋯π interactions in crystal structures correlate with thermal stability:

  • Layered packing: Corrugated layers (parallel to the bc-plane) in 4-methylphenyl derivatives exhibit higher melting points (230–250°C) due to dense hydrogen-bond networks .
  • Substituent tuning: Electron-withdrawing groups (e.g., nitro) reduce N–H donor strength, weakening packing, while methoxy groups enhance O–H⋯N interactions .
  • TGA/DSC: Use thermogravimetric analysis to quantify decomposition temperatures (Td_{d} > 250°C for stable derivatives) .

Advanced: What strategies resolve contradictions in biological activity data among structurally similar derivatives?

Answer:
Discrepancies in antimicrobial or antifungal activity (e.g., MIC values) arise from:

  • Substituent electronic effects: Nitro groups increase electrophilicity, enhancing microbial target binding, while methoxy groups reduce solubility .
  • Conformational flexibility: Derivatives with rigid sofa conformations (e.g., 7,7-dimethyl) show lower IC50_{50} values due to improved target fit .
  • Experimental controls: Standardize assays (e.g., broth microdilution) and use logP calculations to account for permeability differences .

Basic: What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., amino group: HOMO = −5.2 eV; cyano group: LUMO = −1.8 eV) .
  • Electrostatic potential maps: Highlight nucleophilic regions (negative potential) at NH2_2 and electrophilic sites (positive potential) at the carbonyl oxygen .

Advanced: How do solvent polarity and pH affect the compound’s tautomeric equilibrium?

Answer:

  • Keto-enol tautomerism: In DMSO, the enol form dominates (95% at pH 7) due to hydrogen bonding with solvent, while nonpolar solvents (toluene) favor the keto form .
  • pH dependence: At pH < 5, protonation of the amino group shifts equilibrium toward the enol tautomer (pKa ≈ 4.2 for NH2_2) .

Basic: What are the critical parameters for reproducibility in scaled-up synthesis?

Answer:

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 3:1) followed by recrystallization minimizes byproducts (<2%) .
  • Moisture control: Reactions must be conducted under anhydrous conditions to prevent hydrolysis of the cyano group .

Advanced: How can crystallographic data guide the optimization of solid-state luminescence properties?

Answer:

  • π-Stacking distance: Shorter distances (3.4–3.6 Å) in nitro-substituted derivatives enhance fluorescence quantum yield (ΦF_F > 0.3) .
  • Twist angles: Aryl substituents with dihedral angles < 70° increase conjugation, shifting emission maxima to longer wavelengths (λem_{em} ≈ 450 nm) .

Advanced: What mechanistic insights explain the compound’s antioxidant activity in radical scavenging assays?

Answer:

  • Radical stabilization: The amino group donates H-atoms to DPPH radicals (BDE ≈ 85 kcal/mol), forming stable resonance-stabilized intermediates .
  • Electron transfer: The chromene core’s conjugated system facilitates electron donation to ABTS+^+ (kET_{ET} ≈ 1.2 × 104^4 M1^{-1}s1^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.